molecular formula C9H20N2O3 B1390238 1-(2,2-Diethoxyethyl)-3-ethylurea CAS No. 1049730-49-5

1-(2,2-Diethoxyethyl)-3-ethylurea

Cat. No.: B1390238
CAS No.: 1049730-49-5
M. Wt: 204.27 g/mol
InChI Key: SICPFQHTZZQPCD-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-3-ethylurea: is an organic compound with the molecular formula C9H20N2O3 It is a derivative of urea, where the hydrogen atoms are substituted with ethyl and 2,2-diethoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diethoxyethyl)-3-ethylurea typically involves the reaction of 2,2-diethoxyethanol with ethyl isocyanate in the presence of a catalyst. The reaction proceeds as follows:

    Step 1: 2,2-Diethoxyethanol is reacted with ethyl isocyanate.

    Step 2: The reaction mixture is heated under reflux conditions.

    Step 3: The product is purified by recrystallization or column chromatography.

The reaction conditions generally involve the use of an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reactions. The reaction temperature is typically maintained between 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethyl)-3-ethylurea undergoes various types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding urea and alcohol.

    Oxidation: Oxidative cleavage of the diethoxyethyl group can occur, leading to the formation of aldehydes or carboxylic acids.

    Substitution: The ethyl and diethoxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-70°C).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Substitution: Nucleophilic reagents such as amines or thiols, often in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Urea and 2,2-diethoxyethanol.

    Oxidation: Aldehydes or carboxylic acids.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-3-ethylurea has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-3-ethylurea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The diethoxyethyl group can enhance the compound’s solubility and bioavailability, improving its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethoxyethyl)-3-ethylurea: Similar structure but with methoxy groups instead of ethoxy groups.

    1-(2,2-Diethoxyethyl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.

    1-(2,2-Diethoxyethyl)-3-phenylurea: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

1-(2,2-Diethoxyethyl)-3-ethylurea is unique due to the presence of both ethyl and diethoxyethyl groups, which confer specific chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-4-10-9(12)11-7-8(13-5-2)14-6-3/h8H,4-7H2,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICPFQHTZZQPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669776
Record name N-(2,2-Diethoxyethyl)-N'-ethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-49-5
Record name N-(2,2-Diethoxyethyl)-N'-ethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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